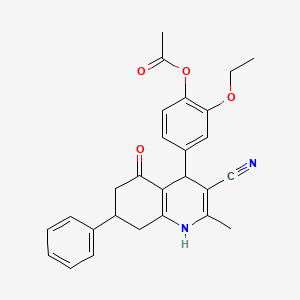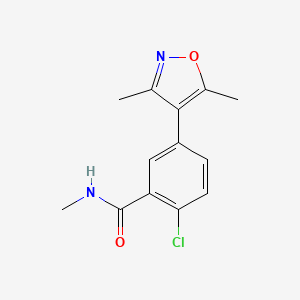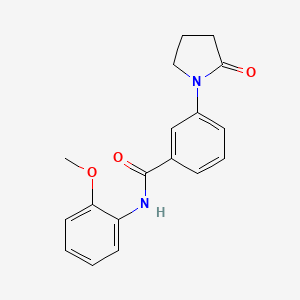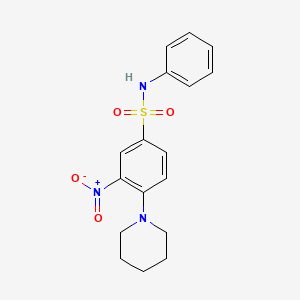![molecular formula C17H17NO3 B4933242 (2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B4933242.png)
(2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated system with a phenyl group and a dimethoxyphenyl group connected through an enone linkage. The presence of the dimethoxy groups enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one typically involves the condensation of 2,4-dimethoxyaniline with benzaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an aldol condensation to yield the final product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and ethanol or methanol as the solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the enone linkage can yield the corresponding saturated ketone.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated ketone.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- Dichloroaniline derivatives
Comparison: Compared to similar compounds, (2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one is unique due to its enone linkage and the presence of two methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities. The enone linkage allows for conjugation, which can enhance its interaction with biological targets, while the methoxy groups can influence its solubility and overall chemical behavior.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-8-9-15(17(12-14)21-2)18-11-10-16(19)13-6-4-3-5-7-13/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSGEKBGTGCCCZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-N-[2-(pyridin-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B4933164.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4933188.png)
![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4933189.png)


![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)

![1,3-Dicyclohexyl-5-[(3,4-dichlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B4933221.png)
![N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B4933233.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4933264.png)
